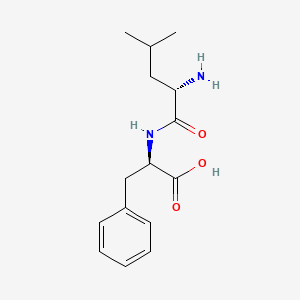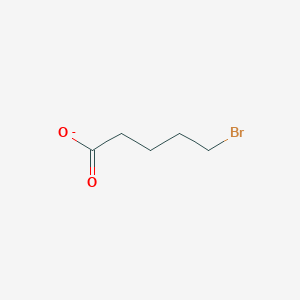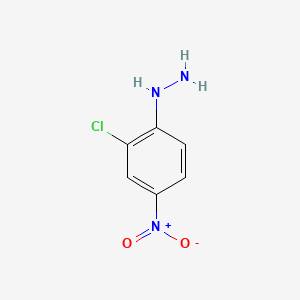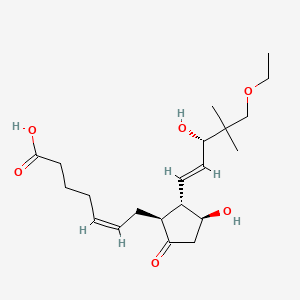
Dimoxaprostum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimoxaprost is a synthetic compound with the molecular formula C21H34O6. It is known for its complex structure, which includes multiple stereocenters and double bonds. Dimoxaprost is primarily used in scientific research and has various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimoxaprost involves multiple steps, starting with the hydrochloration of 5-oxotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid to produce 2-chloro-5-oxobicyclo[2.2.1]heptane-7-carboxylic acid. This intermediate is then treated with peracetic acid to yield a lactone, which is further converted into an acyl chloride using thionyl chloride. The acyl chloride is then reduced to an aldehyde using hydrogen over palladium. The Horner-Emmons-Wittig reaction is employed to form the final intermediate, which undergoes ring cleavage and rearrangement to produce Dimoxaprost .
Industrial Production Methods
Industrial production of Dimoxaprost follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimoxaprost undergoes various chemical reactions, including:
Oxidation: Dimoxaprost can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert Dimoxaprost into various alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups into the Dimoxaprost molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas over palladium or sodium borohydride are commonly used reducing agents.
Substitution: Halogenating agents like thionyl chloride and nucleophiles such as amines are used in substitution reactions.
Major Products
The major products formed from these reactions include various oxo, alcohol, and substituted derivatives of Dimoxaprost .
Scientific Research Applications
Dimoxaprost has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in treating various medical conditions, including inflammation and cardiovascular diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
Dimoxaprost exerts its effects by interacting with specific molecular targets and pathways. It acts on prostaglandin receptors, leading to the activation of adenylate cyclase and subsequent production of cyclic adenosine monophosphate (cAMP). This results in smooth muscle relaxation and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Limaprost: Another prostaglandin analog with similar effects on smooth muscle relaxation and anti-inflammatory properties.
Dinoprostone: A prostaglandin E2 analog used for its uterine contraction-inducing properties.
Uniqueness
Dimoxaprost is unique due to its specific structure, which allows for selective interaction with certain prostaglandin receptors. This selectivity makes it a valuable compound for targeted therapeutic applications .
Properties
CAS No. |
90243-98-4 |
|---|---|
Molecular Formula |
C21H34O6 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(Z)-7-[(1S,2S,3S)-2-[(E,3S)-5-ethoxy-3-hydroxy-4,4-dimethylpent-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C21H34O6/c1-4-27-14-21(2,3)19(24)12-11-16-15(17(22)13-18(16)23)9-7-5-6-8-10-20(25)26/h5,7,11-12,15-16,18-19,23-24H,4,6,8-10,13-14H2,1-3H3,(H,25,26)/b7-5-,12-11+/t15-,16-,18-,19-/m0/s1 |
InChI Key |
UJFDLBWYYFZXDS-LEENOTDESA-N |
SMILES |
CCOCC(C)(C)C(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |
Isomeric SMILES |
CCOCC(C)(C)[C@H](/C=C/[C@@H]1[C@H](CC(=O)[C@H]1C/C=C\CCCC(=O)O)O)O |
Canonical SMILES |
CCOCC(C)(C)C(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


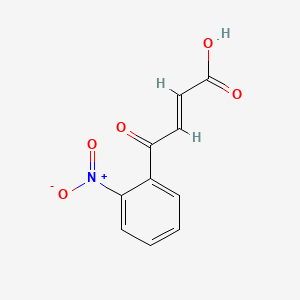
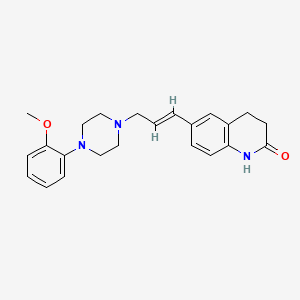
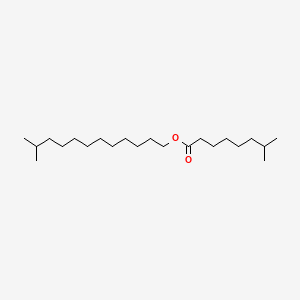
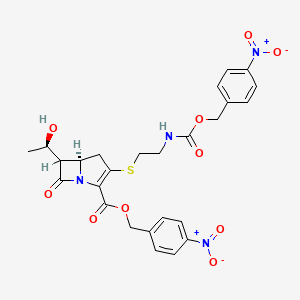
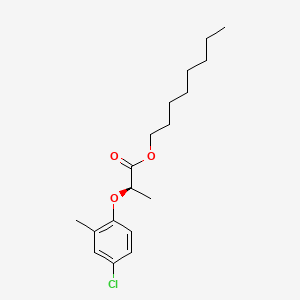
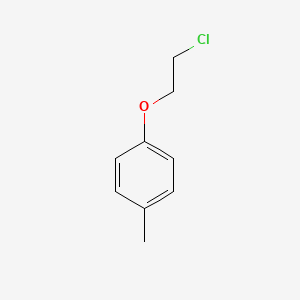
![[1-(2-Phenylethyl)piperidin-3-yl]methylamine](/img/structure/B1623525.png)
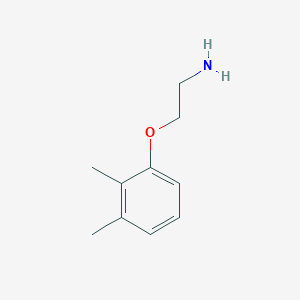
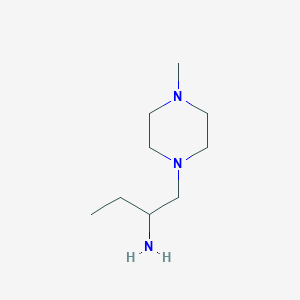
![3-Phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B1623528.png)
![1-[(4E)-6-bromo-4-hydroxyimino-2,3-dihydroquinolin-1-yl]-2-methylpropan-1-one](/img/structure/B1623530.png)
